molecular formula C20H28O6 B12408556 Siegesbeckialide I

Siegesbeckialide I

Cat. No.: B12408556
M. Wt: 364.4 g/mol
InChI Key: PEIAIMBBPBJZHZ-IUIQHRCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Siegesbeckialide I involves several steps, including the extraction of the compound from the plant Sigesbeckia glabrescens and subsequent purification processes. The exact synthetic routes and reaction conditions are often proprietary and detailed in specific research publications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Sigesbeckia glabrescens followed by chromatographic techniques to isolate and purify the compound. The process ensures high purity and consistency required for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Siegesbeckialide I undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired modification and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can include various derivatives with altered biological activities and properties .

Scientific Research Applications

Siegesbeckialide I has a wide range of scientific research applications, including:

Mechanism of Action

Siegesbeckialide I exerts its effects by directly binding to the IκB kinase (IKK) complex, specifically IKKα and IKKβ. This binding inhibits the phosphorylation and degradation of inhibitor α of NF-κB (IκBα), preventing the activation of the NF-κB signaling pathway. As a result, the production of pro-inflammatory cytokines and other mediators is reduced, leading to its potent anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Siegesbeckialide I is unique due to its specific binding affinity for IKKα and IKKβ, which results in potent inhibition of the NF-κB pathway. This specificity and potency make it a valuable compound for studying inflammatory processes and developing new therapeutic agents .

Properties

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

[(3aR,4R,6E,10R,11aR)-4-hydroxy-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-10-yl]methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H28O6/c1-4-12(2)19(23)25-11-15-7-5-6-14(10-21)8-16(22)18-13(3)20(24)26-17(18)9-15/h4,6,15-18,21-22H,3,5,7-11H2,1-2H3/b12-4-,14-6+/t15-,16-,17-,18-/m1/s1

InChI Key

PEIAIMBBPBJZHZ-IUIQHRCWSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC[C@@H]1CC/C=C(\C[C@H]([C@@H]2[C@@H](C1)OC(=O)C2=C)O)/CO

Canonical SMILES

CC=C(C)C(=O)OCC1CCC=C(CC(C2C(C1)OC(=O)C2=C)O)CO

Origin of Product

United States

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